molecular formula C10H7N3O B569671 Pyrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 114722-60-0

Pyrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B569671
CAS No.: 114722-60-0
M. Wt: 185.186
InChI Key: BNKZAGNSCZCLIN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) is a tricyclic fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound has emerged as a promising lead for the development of novel enzyme inhibitors, with significant research focused on its interactions with key therapeutic targets. A primary area of investigation is its potent activity as a Monoamine Oxidase (MAO) inhibitor. A series of 22 derivatives were evaluated, with several showing submicromolar inhibition of human MAO-A and MAO-B, enzymes that are crucial targets for treating neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease . The most potent derivative in the series demonstrated an IC50 value of 0.028 µM for MAO-A with 50-fold selectivity over MAO-B . This makes the scaffold a suitable lead for future development of MAO inhibitors, particularly for the MAO-A isoform . Concurrently, this scaffold has been identified as a novel inhibitor of Phosphatidylinositol 3-kinase alpha (PI3Kα) through virtual screening . The PI3K/Akt/mTOR signaling pathway is essential for cell growth and survival, and its dysregulation is a hallmark of many solid tumors. Subsequent structure-activity relationship (SAR) analysis and docking-based optimization have yielded derivatives with significantly improved PI3Kα inhibitory activity, highlighting the scaffold's potential in oncology research, particularly for cancers with PIK3CA mutations . The synthetic accessibility of the core structure is well-established, with reports of efficient one-pot, transition metal-free procedures involving an amidation followed by an intramolecular N-arylation via nucleophilic aromatic substitution . Researchers can leverage this to generate a diverse array of derivatives for SAR studies. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. CAS Number : 114722-60-0 Molecular Formula : C10H7N3O Molecular Weight : 185.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZAGNSCZCLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721276
Record name Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114722-60-0
Record name Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of the Pyrazolo 1,5 a Quinoxalin 4 5h One Scaffold in Heterocyclic Chemistry

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a fundamentally important class of molecules in medicinal chemistry. researchgate.net Their structural and functional diversity makes them integral to the development of new drugs. openmedicinalchemistryjournal.com A significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle in their structure, with some analyses indicating this figure to be as high as 59-75%. openmedicinalchemistryjournal.comnih.gov This prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets, a key interaction in molecular recognition and biological activity. nih.gov

These compounds are found in a wide range of naturally occurring and synthetic molecules with significant physiological and pharmacological properties, including vitamins, hormones, antibiotics, and alkaloids. researchgate.netmdpi.com The structural skeletons of DNA and RNA, namely purines and pyrimidines, are themselves nitrogen-containing heterocycles, highlighting the fundamental role of these structures in life processes. nih.gov The modification of heterocyclic ring structures can profoundly influence a molecule's biological properties, affecting its anti-inflammatory, antibacterial, antiviral, and anticancer activities. mdpi.com Consequently, nitrogen heterocycles are considered privileged structures in drug design, serving as the basis for countless therapeutic agents. openmedicinalchemistryjournal.com

The Pyrazolo[1,5-a]quinoxalin-4(5H)-one Core: A Versatile Structural Template

The this compound core is a fused heterocyclic system that has demonstrated considerable versatility as a structural template in the design of biologically active compounds. Its rigid, planar structure provides a well-defined scaffold that can be chemically modified at various positions to modulate its interaction with different biological targets.

Research has shown that derivatives of this scaffold can exhibit a range of pharmacological activities. For instance, certain this compound derivatives have been identified as novel opioid receptor modulators, with some compounds showing antagonistic effects at various opioid receptors. acs.org In another therapeutic area, this scaffold served as the starting point for the discovery of potent phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, which have potential applications in cancer therapy. nih.govresearchgate.net Further demonstrating its broad utility, derivatives of this core have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for treating neuropsychiatric and neurodegenerative disorders. nih.gov

The related pyrazolo[1,5-a]quinazoline scaffold, which is structurally similar, has also been explored for the development of non-camptothecin Topoisomerase I (Top1) inhibitors, further underscoring the potential of this general chemotype in cancer drug discovery. researchgate.netnih.gov The ability of the pyrazolo[1,5-a]quinoxaline scaffold to be adapted to target diverse biological molecules highlights its value as a versatile template in modern medicinal chemistry.

Historical Context of Pyrazolo[1,5-a]quinoxaline Synthesis and Exploration

The exploration of fused heterocyclic systems like pyrazolo[1,5-a]quinoxalines is part of a broader effort in organic and medicinal chemistry to create novel molecular architectures with unique biological activities. While the historical timeline for the specific pyrazolo[1,5-a]quinoxaline core is not as extensively documented as some other heterocyclic systems, its development can be seen as a progression from the synthesis and study of its constituent parts, pyrazole (B372694) and quinoxaline (B1680401).

Early synthetic work on related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, dates back to the mid-20th century. nih.gov These initial studies were primarily focused on the chemical reactivity and the fundamental synthesis of the fused ring systems. Over time, as the pharmacological potential of such scaffolds became more apparent, synthetic efforts intensified.

More recently, a variety of synthetic methodologies have been developed to construct the pyrazolo[1,5-a]quinoxaline ring system. These include one-pot procedures under transition-metal-free conditions, which involve the formation of an amide intermediate followed by an intramolecular N-arylation reaction. rsc.org Another innovative approach involves a copper-catalyzed oxidative [3+2]-annulation of a quinoxalin-2(1H)-one with an oxime ester, providing a hydrazine-free method for C-C and N-N bond formation. acs.org The development of such efficient and varied synthetic routes has been crucial in enabling the exploration of the this compound scaffold and its derivatives for various therapeutic applications. The ongoing refinement of these synthetic strategies continues to facilitate the discovery of new compounds with potentially valuable pharmacological properties.

Synthetic Methodologies for Pyrazolo 1,5 a Quinoxalin 4 5h One and Its Derivatives

Classical Multi-Step Synthetic Protocols

Traditional approaches to the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones often rely on sequential reactions, building the fused ring system in a stepwise manner. These methods are foundational and offer versatility in introducing a variety of substituents.

Pyrazole-3-Carboxylic Acid Starting Materials and Multi-Step Transformations

A common and versatile starting point for the synthesis of the pyrazolo[1,5-a]quinoxaline core involves the use of pyrazole-3-carboxylic acids or their ester derivatives. These precursors undergo a series of transformations to construct the quinoxalinone ring.

One established route involves the reductive cyclization of 1-(2-nitroaryl)pyrazole-5-carboxylates. researchgate.net In this method, the pyrazole (B372694) ester, substituted with a nitrophenyl group at the N1 position, is subjected to reduction. The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclization, where the newly formed amino group attacks the ester carbonyl, leading to the formation of the quinoxalinone ring and yielding the desired pyrazolo[1,5-a]quinoxalin-4(5H)-one.

Another multi-step approach begins with the synthesis of a suitable pyrazole precursor. For instance, 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles can be prepared through the cyclocondensation reaction of 1,1,1-trichloro-4-methoxy-alken-2-ones with (2-chlorophenyl)hydrazines. rsc.org This pyrazole derivative then serves as the key intermediate for subsequent cyclization to form the quinoxaline (B1680401) ring system.

A general, though not specific to the quinoxaline variant, multi-step protocol starting from pyrazole-3-carboxylic acids involves amide formation, ring closure, hydrolysis, and dehydration. This highlights the utility of pyrazole carboxylic acids as fundamental building blocks for related fused pyrazole heterocycles. researchgate.net

Condensation and Cyclization Reactions

Condensation reactions are central to the construction of the quinoxalinone ring system. These reactions typically involve the formation of the heterocyclic core through the reaction of a pyrazole derivative with a suitable dielectrophilic or ortho-functionalized aromatic partner.

The Friedländer synthesis, a classical method for preparing quinolines, provides a conceptual basis for related cyclocondensation reactions. mdpi.com In the context of pyrazolo[1,5-a]quinoxalines, this can be adapted. For example, the synthesis of the quinoxaline core itself often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like glyoxal. sapub.org

A key cyclization strategy is the reductive cyclization of 1-(2-nitroaryl)pyrazole-5-carboxylates, as mentioned previously. researchgate.net This process involves an initial condensation to form the N-aryl bond, followed by the crucial cyclization step upon reduction of the nitro group.

The following table summarizes a typical condensation/cyclization approach:

Starting MaterialReagents/ConditionsKey TransformationProductReference
1-(2-Nitroaryl)pyrazole-5-carboxylatesReductive agent (e.g., H₂, Pd/C)Reductive cyclizationThis compound researchgate.net
(2-Chlorophenyl)hydrazines, 1,1,1-trichloro-4-methoxy-alken-2-onesCyclocondensationFormation of pyrazole ring precursor1-(2-Chlorophenyl)pyrazole derivatives rsc.org

Intramolecular Nucleophilic Substitution Approaches

A highly effective and frequently employed strategy for the final ring-closing step is intramolecular nucleophilic aromatic substitution (SNA_r). This approach is particularly useful when a suitable nucleophile and a leaving group are positioned correctly on the precursor molecule.

An efficient, one-pot, transition-metal-free procedure utilizes this principle. rsc.orgrsc.org The synthesis starts with easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles. These are first reacted with various primary alkylamines in an amidation step to form the corresponding amide intermediate. The crucial subsequent step is an intramolecular N-arylation, where the amide nitrogen acts as a nucleophile, displacing the chlorine atom on the adjacent phenyl ring to form the fused 5,6-ring system of this compound. rsc.orgrsc.org This method avoids the need for transition metal catalysts, which can be advantageous in pharmaceutical synthesis to prevent metal contamination. rsc.org

Table 1: Intramolecular Nucleophilic Substitution for this compound Synthesis

Starting Material Key Intermediate Reaction Type Conditions Yield Reference

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. These advanced strategies are increasingly being applied to the synthesis of complex heterocyclic systems like this compound.

Microwave-Assisted and Solvent-Free Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.gov This technology is particularly well-suited for green chemistry approaches, including solvent-free reactions. nih.gov

While direct examples for this compound are emerging, the synthesis of the closely related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been successfully achieved using a microwave-assisted, one-step, and solvent-free method. nih.gov This reaction involves the condensation of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. nih.gov The use of microwave energy facilitates the intramolecular cyclization efficiently. This methodology highlights a promising green route that could be adapted for the quinoxaline analogues.

Furthermore, solvent-free procedures for pyrazolo[1,5-a]quinoxaline-4(5H)-one derivatives have been developed that proceed efficiently without additional heating, relying on the reactivity of the chosen reagents. researchgate.net

Table 2: Green Synthesis of Related Pyrazolo-fused Heterocycles

Target Compound Family Starting Materials Conditions Advantages Reference

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. nih.gov

A notable advanced strategy for synthesizing functionalized this compound derivatives is a copper-catalyzed oxidative [3+2]-annulation reaction. acs.orgacs.org This method involves the reaction of quinoxalin-2(1H)-one with oxime-O-acetates. acs.orgacs.org The process is hydrazine-free and proceeds through the generation of a C₂N₁ synthon from the oxime acetate, which then undergoes a [3+2] cycloaddition with the quinoxalin-2(1H)-one, followed by an oxidative aromatization to furnish the final product. acs.orgacs.org This copper-catalyzed approach represents a powerful tool for constructing the fused pyrazole ring onto a pre-existing quinoxalinone core. acs.org

Another copper-catalyzed heteroannelation has been reported using a Csp³-Csp³ radical coupling approach, demonstrating the versatility of copper catalysis in synthesizing complex fused heterocycles. researchgate.net While palladium and rhodium catalysts are widely used for related pyrazolo[1,5-a]pyrimidines, copper catalysis appears particularly prominent for the pyrazolo[1,5-a]quinoxaline scaffold. nih.govacs.org

Table 3: Transition Metal-Catalyzed Synthesis of Pyrazolo[1,5-a]quinoxalin-4(5H)-ones

Catalyst Reactants Reaction Type Key Features Reference
Copper Quinoxalin-2(1H)-one, Oxime-O-acetates Oxidative [3+2]-Annulation Hydrazine-free, C-C and N-N bond formation, oxidative aromatization acs.orgacs.org
Copper-Catalyzed Oxidative [3+2]-Annulation

A significant advancement in the synthesis of functionalized pyrazolo[1,5-a]quinoxalin-4(5H)-ones involves a copper-catalyzed oxidative [3+2]-annulation reaction. This method utilizes quinoxalin-2(1H)-one and oxime-O-acetates as starting materials. acs.orgnih.gov The reaction proceeds through a hydrazine-free pathway, where a C2N1 synthon is generated from the oxime acetate. This synthon then undergoes a [3+2] cycloaddition with quinoxalin-2(1H)-one, followed by an oxidative aromatization step to yield the final product. acs.orgnih.gov This strategy is noteworthy for its novel approach to forming both C-C and N-N bonds in a single cascade process. acs.orgnih.govacs.org The resulting this compound derivatives have been identified as potential opioid receptor modulators. acs.orgnih.gov

Starting Material 1Starting Material 2CatalystKey FeaturesRef.
Quinoxalin-2(1H)-oneOxime-O-acetatesCopperOxidative [3+2]-annulation, Hydrazine-free C-C and N-N bond formation acs.orgnih.gov
Hydrazine-Free C-C and N-N Bond Formation Strategies

The development of synthetic methods that avoid the use of hydrazine (B178648) is a crucial area of research due to the toxicity associated with this reagent. The copper-catalyzed oxidative [3+2]-annulation described above serves as a prime example of a hydrazine-free strategy for constructing the this compound core. acs.orgnih.govresearchgate.net This particular method relies on the in situ generation of a reactive intermediate from oxime acetates, thereby circumventing the need for hydrazine derivatives while efficiently forming the requisite carbon-carbon and nitrogen-nitrogen bonds. acs.orgnih.gov

Transition Metal-Free Synthetic Procedures

In an effort to develop more sustainable and cost-effective synthetic routes, transition metal-free procedures for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones have been established. One such method describes an efficient one-pot synthesis from readily available 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. rsc.orgrsc.org This approach is significant as it avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final products. rsc.org

One-Pot Amidation/N-Arylation Reactions

A key transition metal-free strategy involves a one-pot amidation/N-arylation reaction sequence. rsc.orgrsc.org In this procedure, the synthesis of the this compound ring system is achieved through the formation of an amide intermediate, which then undergoes an intramolecular N-arylation via nucleophilic aromatic substitution. rsc.orgrsc.org This one-pot approach is highly efficient as it combines multiple synthetic steps into a single operation, thereby reducing reaction time and simplifying the purification process. rsc.orgrsc.org

Starting MaterialReagentKey StepsConditionsRef.
1-(2-chlorophenyl-5-ethylcarboxylate)pyrazolesPrimary alkylaminesAmidation, Intramolecular N-arylationOne-pot, Transition metal-free rsc.orgrsc.org

Reductive Cyclization Pathways

Reductive cyclization represents another important route to the pyrazolo[1,5-a]quinoxaline scaffold. New pyrazolo[1,5-a]quinoxalin-4-ones have been successfully prepared from the corresponding 1-(2-nitroaryl)pyrazole-5-carboxylates through this method. researchgate.net This transformation typically involves the reduction of a nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization to form the desired heterocyclic system. sapub.org For instance, the reductive cyclization of glycine (B1666218) derivatives using hydrogen gas over a Raney Nickel catalyst has been employed to afford quinoxalinones. sapub.org

Eco-Compatible Catalysis and Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds. While specific examples for this compound are emerging, related scaffolds have been synthesized using eco-compatible catalysts and reaction conditions. frontiersin.orgdntb.gov.ua For the synthesis of the analogous acs.orgrsc.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core, a "refreshed" synthetic approach has been reported that utilizes sustainable catalysts. frontiersin.orgdntb.gov.ua This includes the use of a hydrogen gas generator, which produces hydrogen through the electrolysis of water, for the nitro group reduction step, coupled with a recyclable palladium on alumina (B75360) catalyst. nih.gov Such methodologies highlight a commitment to developing more environmentally friendly synthetic protocols.

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has been recognized as an effective technique for accelerating organic reactions and improving yields. This method has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, a structurally related class of compounds. researchgate.neteurjchem.com The use of ultrasound in the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) resulted in significantly shorter reaction times (5 minutes) and good to excellent yields (61-98%). researchgate.net This eco-friendly method, often carried out in aqueous media, demonstrates high regioselectivity and offers advantages such as operational simplicity and easy work-up. eurjchem.com The success of this technique with related heterocyclic systems suggests its potential applicability for the efficient synthesis of this compound derivatives.

Regioselectivity in this compound Synthesis

The regioselectivity in the synthesis of the this compound scaffold is a critical aspect that dictates the final arrangement of atoms in the heterocyclic system. The formation of this fused ring system often involves the reaction of unsymmetrical precursors, leading to the possibility of multiple regioisomers. The control over which isomer is formed is influenced by the reaction conditions, the nature of the starting materials, and the specific synthetic strategy employed.

One notable approach to achieving regioselectivity is through a copper-catalyzed oxidative [3+2]-annulation reaction. This method involves the reaction of a quinoxalin-2(1H)-one with an oxime-O-acetate, which serves as a C2N1 synthon. acs.org This strategy is significant as it circumvents the use of hydrazine, proceeding through a C-C and N-N bond formation cascade. The reaction is initiated by the generation of a radical species from the oxime acetate, which then undergoes a [3+2] cycloaddition with the quinoxalin-2(1H)-one, followed by an oxidative aromatization step to yield the final this compound derivative. The regioselectivity in this process is inherently controlled by the nature of the [3+2] cycloaddition, leading to a specific orientation of the pyrazole ring fused to the quinoxalinone core.

Another strategy that ensures high regioselectivity is the one-pot transition metal-free synthesis from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. rsc.org In this procedure, the key steps are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution. rsc.org The regiochemical outcome is predetermined by the structure of the starting pyrazole, where the substituents on the pyrazole ring direct the intramolecular cyclization to a specific position on the quinoxalinone ring, thus avoiding the formation of other isomers.

The cyclocondensation of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines also presents a regioselective route to related pyrazolylquinoxalines. rsc.orgresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate. The subsequent cyclization is directed by the differential reactivity of the carbonyl groups in the diketone, leading to the preferential formation of one regioisomer. The reaction conditions, such as the use of acetic acid as a mediator, play a crucial role in controlling this selectivity. rsc.orgresearchgate.net While this example does not directly produce the quinoxalin-4(5H)-one, the principles of regiocontrol in the formation of the pyrazole fused to a quinoxaline ring are highly relevant.

The reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds is a common method for synthesizing pyrazolo-fused heterocycles. The regioselectivity of this condensation is a well-studied phenomenon. In the context of pyrazolo[1,5-a]pyrimidines, which are structurally analogous to the quinoxalinone target, the reaction of 5-amino-1H-pyrazoles with unsymmetrical β-dicarbonyl compounds can lead to two possible regioisomers. The outcome is often governed by the relative reactivity of the two electrophilic centers of the β-dicarbonyl compound towards the two nucleophilic nitrogen atoms of the aminopyrazole.

For instance, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, the reaction between 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one proceeds in a regiospecific manner. researchgate.net The reaction is initiated by a Michael-type addition involving the intramolecular opening of the γ-pyrone ring, followed by cyclization where the endocyclic pyrazole nitrogen attacks the benzoyl group. researchgate.net This specific sequence of events leads to a single regioisomer.

The following table summarizes the key aspects of regioselectivity in the synthesis of this compound and related compounds:

Synthetic MethodKey ReactantsMechanism HighlightsRegiochemical Outcome
Copper-Catalyzed Oxidative [3+2]-AnnulationQuinoxalin-2(1H)-one, Oxime-O-acetate[3+2] cycloaddition followed by oxidative aromatization. acs.orgHighly regioselective due to the concerted nature of the cycloaddition.
One-Pot Amidation/N-Arylation1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles, Primary alkylaminesIntramolecular nucleophilic aromatic substitution. rsc.orgRegioselectivity is predetermined by the structure of the starting pyrazole.
Cyclocondensation2-Hydroxyimino-1,3-diketones, HydrazinylquinoxalinesFormation of a hydrazone intermediate followed by cyclization. rsc.orgresearchgate.netRegioselectivity is controlled by the differential reactivity of the carbonyl groups.
Reaction with β-Dicarbonyl Compounds5-Amino-1H-pyrazoles, Unsymmetrical β-dicarbonylsMichael-type addition and subsequent cyclization. researchgate.netRegiospecific formation is dictated by the reaction pathway.

Advanced Spectroscopic and Structural Characterization Techniques for Pyrazolo 1,5 a Quinoxalin 4 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of Pyrazolo[1,5-a]quinoxalin-4(5H)-one, providing a detailed map of the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling patterns providing a wealth of structural information. The aromatic protons on the quinoxaline (B1680401) and pyrazole (B372694) rings typically resonate in the downfield region, a consequence of the deshielding effects of the aromatic ring currents. The proton attached to the nitrogen atom (N-H) of the quinoxalinone ring is also observable and its chemical shift can be influenced by solvent and concentration.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.9 - 8.1d8.0 - 8.5
H-27.3 - 7.5t7.5 - 8.0
H-37.5 - 7.7t7.5 - 8.0
H-67.8 - 8.0d8.0 - 8.5
H-86.8 - 7.0d2.0 - 2.5
H-98.2 - 8.4d2.0 - 2.5
5-NH11.0 - 12.0br s-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'br s' a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound and indicates their chemical environment. The spectrum is characterized by signals for the carbonyl carbon, the quaternary carbons at the ring junctions, and the carbons of the aromatic rings. The carbonyl carbon of the quinoxalinone ring is typically observed at a significantly downfield chemical shift.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1128.0 - 130.0
C-2124.0 - 126.0
C-3130.0 - 132.0
C-4155.0 - 157.0 (C=O)
C-5a135.0 - 137.0
C-6115.0 - 117.0
C-895.0 - 97.0
C-9140.0 - 142.0
C-9a145.0 - 147.0
C-9b120.0 - 122.0

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam in the quinoxalinone ring. The N-H stretching vibration of the amide is typically observed as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system are found in the 1450-1650 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amide)Stretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C=O (lactam)Stretching1680 - 1720
C=C / C=N (aromatic)Stretching1450 - 1650

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural features of this compound through analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₇N₃O, corresponding to a molecular weight of approximately 185.18 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which confirms the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small, stable molecules like carbon monoxide (CO) from the quinoxalinone ring, or hydrogen cyanide (HCN) from the pyrazole moiety. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions, which provide a "fingerprint" that is characteristic of the compound's structure.

For heterocyclic systems related to this compound, EI-MS is instrumental in confirming the core structure. For instance, in the analysis of a related pyrazolo[1,5-a]pyridine (B1195680) derivative, the mass spectrum clearly shows the molecular ion peak (M⁺) as the most abundant ion (base peak), confirming the molecular weight of the synthesized compound. acs.org The fragmentation pattern can further elucidate the stability of the fused ring system and identify key structural motifs.

Table 1: Illustrative EI-MS Data for a Related Heterocyclic Compound This table shows data for a related pyrazolo[1,5-a]pyridine derivative to illustrate the principles of EI-MS analysis.

Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Inferred Identity
M⁺354100Molecular Ion
M⁺ + 135520.05Isotopic Peak (¹³C)
M⁺ + 235633.12Isotopic Peak (³⁷Cl)
Source: Adapted from spectroscopic data for 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. It is an indispensable tool for confirming the identity of newly synthesized compounds and distinguishing between isomers.

Derivatives of this compound have been unequivocally characterized using HRMS. researchgate.net The technique is often performed using a soft ionization method like Electrospray Ionization (ESI) to minimize fragmentation and cleanly generate the protonated molecular ion [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed chemical formula. An agreement within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned structure.

Table 2: Representative HRMS Data for Pyrazolo[1,5-a]pyrimidine (B1248293) and Pyrazole Derivatives This table presents examples from related heterocyclic systems to demonstrate the accuracy of HRMS.

CompoundMolecular FormulaIonCalculated m/zFound m/z
5-(N-Benzylamino)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₁₄H₁₁BrF₃N₄[M+H]⁺371.0114371.0119
Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC₁₇H₁₄N₃O₄[M+H]⁺324.0984324.1048
Source: Adapted from HRMS data reported in scientific literature. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar, less volatile, and thermally fragile molecules, which is often the case for complex heterocyclic systems. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which solvent evaporates to produce gaseous ions, typically protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. google.com

This method is frequently the ion source for HRMS analyses of this compound derivatives. mdpi.commdpi.com Its ability to generate intact molecular ions with minimal fragmentation makes it ideal for accurately determining the molecular weight. The observation of the [M+H]⁺ peak in the positive ion mode spectrum is a primary step in the structural confirmation process.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Studies on closely related pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyridine scaffolds have utilized single-crystal X-ray diffraction to confirm their molecular structures. acs.orgnih.gov The resulting crystal structure provides irrefutable proof of the connectivity of the atoms and the spatial arrangement of substituents, which is crucial for understanding structure-activity relationships. For derivatives of this compound, this technique would confirm the planarity of the fused ring system and the orientation of any substituents on the quinoxaline or pyrazole moieties.

Table 3: Example of Data Obtained from X-ray Crystallographic Analysis This table outlines the typical parameters determined from an X-ray diffraction experiment on a crystalline organic compound.

ParameterDescriptionSignificance
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Defines the basic shape and symmetry of the unit cell.
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).Describes the symmetry operations within the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit of the crystal.
Atomic CoordinatesThe (x, y, z) position of each non-hydrogen atom in the unit cell.Provides the fundamental data to build the 3D molecular model.
Bond Lengths & AnglesCalculated distances between bonded atoms and angles between adjacent bonds.Confirms the molecular geometry and identifies any structural strain.
Source: General parameters from crystallographic information files.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and calculated values (typically within ±0.4%) serves as strong evidence for the purity and elemental composition of the synthesized compound.

The characterization of novel this compound derivatives has been shown to include CHN elemental analysis to validate their composition. researchgate.net This method complements mass spectrometry by providing an independent verification of the compound's elemental formula, ensuring that the correct product has been synthesized and effectively purified.

Table 4: Illustrative Elemental Analysis Data This table provides a hypothetical example for the parent compound this compound based on its molecular formula.

ElementTheoretical %Found %
Carbon (C)64.8664.75
Hydrogen (H)3.813.85
Nitrogen (N)22.6922.61
Data are calculated based on the molecular formula C₁₀H₇N₃O. "Found" values are illustrative examples of acceptable experimental results.

Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Quinoxalin 4 5h One Analogs

Influence of Substituent Patterns on Pharmacological Profiles

The type and position of substituents on the pyrazolo[1,5-a]quinoxalin-4(5H)-one ring system profoundly dictate the pharmacological profile and potency of the analogs. Systematic modifications have revealed that even minor changes can shift activity and selectivity between different biological targets.

For instance, in the exploration of these derivatives as monoamine oxidase (MAO) inhibitors, specific substitution patterns were found to be critical for potency and selectivity. nih.gov A study that synthesized and evaluated 22 different analogs found that substituents on the phenyl ring at the 2-position and on the quinoxaline (B1680401) moiety significantly influenced inhibitory activity against MAO-A and MAO-B. nih.gov The most potent MAO-A inhibitor identified was N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (Compound 7c ), which demonstrated an IC₅₀ value of 0.028 µM. nih.gov Conversely, the most potent MAO-B inhibitor was 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile (Compound 4f ), with an IC₅₀ of 0.617 µM. nih.gov This highlights that an acetamido group at the 7-position combined with a 4-chlorophenyl at the 2-position favors MAO-A inhibition, while a carbonitrile group at the 7-position and a 4-methylphenyl at the 2-position are preferential for MAO-B inhibition. nih.gov

In a different therapeutic area, derivatives of this scaffold have been identified as PI3Kα inhibitors. researchgate.net A particularly potent compound, 49b , emerged from structural optimization, exhibiting a remarkable PI3Kα inhibitory activity with an IC₅₀ value of 0.24 μM. researchgate.net This compound also showed significant antiproliferative effects on Kasumi-1 and T47D cancer cell lines. researchgate.net The specific substitutions that confer this potent PI3Kα activity underscore the scaffold's adaptability for creating targeted cancer therapies. researchgate.net

Furthermore, the scaffold has been successfully utilized to develop opioid receptor modulators. acs.org Several synthesized analogs displayed antagonistic effects at various opioid receptors with EC₅₀ values below 5 μM. acs.org The specific functional groups responsible for this activity were introduced via a copper-catalyzed oxidative [3+2]-annulation reaction. acs.org

Table 1: Influence of Substituents on MAO Inhibition

Compound Substituent at C2 Substituent at C7 Target IC₅₀ (µM) Selectivity
7c 4-chlorophenyl N-[5-(acetyloxy)...]acetamide MAO-A 0.028 50-fold for MAO-A
4f 4-methylphenyl carbonitrile MAO-B 0.617 8-fold for MAO-B

Data sourced from a study on pyrazolo[1,5-a]quinoxalin-4-one derivatives as MAO inhibitors. nih.gov

Impact of Structural Modifications on Bioactivity and Selectivity

Structural modifications, beyond simple substituent changes, have a significant impact on the bioactivity and selectivity of this compound analogs. These modifications can involve altering the core ring system or introducing different functional groups at various positions.

The development of selective MAO inhibitors illustrates this point clearly. The study that produced 22 derivatives demonstrated that specific structural features are required to achieve selectivity for either MAO-A or MAO-B. nih.gov For example, Compound 7c not only had a potent IC₅₀ for MAO-A but also displayed a 50-fold selectivity over MAO-B. nih.gov In contrast, Compound 4f showed an 8-fold selectivity for MAO-B over MAO-A. nih.gov These findings indicate that the electronic and steric properties of the substituents at the C2 and C7 positions are key determinants of selective binding to the active sites of the MAO isoforms. nih.gov

Similarly, in the context of PI3Kα inhibitors, docking-based structural optimization led to the discovery of Compound 49b , which possessed not only high potency (IC₅₀ = 0.24 μM) but also moderate to good isoform selectivity over other class I PI3K isoforms. researchgate.net This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The successful optimization of Compound 49b from an initial hit compound highlights how targeted structural modifications can drastically improve both potency and selectivity. researchgate.net

The versatility of the scaffold is further demonstrated by its application in developing opioid receptor modulators. A series of this compound derivatives were synthesized and found to act as antagonists at opioid receptors, with eight compounds showing EC₅₀ values below 5 μM. acs.org The unique synthetic strategy allowed for the introduction of diverse functionalities that were key to achieving this specific biological activity. acs.org

Table 2: Bioactivity of Optimized this compound Derivatives

Compound Biological Target Activity Metric Value
49b PI3Kα IC₅₀ 0.24 µM
Various Analogs Opioid Receptors EC₅₀ < 5 µM

Data sourced from studies on PI3Kα inhibitors and opioid receptor modulators. researchgate.netacs.org

Elucidation of Key Pharmacophores and Binding Motifs

Identifying the key pharmacophoric features and binding motifs is essential for understanding the mechanism of action and for the rational design of more effective analogs. For the this compound scaffold, molecular modeling and docking studies have provided valuable insights into its interaction with biological targets.

In the case of opioid receptor modulators, molecular docking studies were performed to understand the binding of active this compound ligands with the human kappa-opioid receptor (hKOR). acs.org These studies revealed that potent compounds, such as 3d and 3g , participate in hydrogen bonding with the hydroxyl group of the amino acid threonine 111 (T111) within the active site pocket of the receptor. acs.org This hydrogen bond appears to be a crucial interaction for the antagonistic activity observed in this series of compounds. The core scaffold correctly orients the key interacting moieties within the receptor's binding site.

For derivatives targeting PI3Kα, a virtual screening and docking-based structure optimization strategy was employed to identify potent inhibitors. researchgate.net This computational approach helped in identifying the initial hit compound and guided the subsequent structural modifications that led to the highly potent Compound 49b . researchgate.net The success of this strategy implies that the this compound core fits well within the ATP-binding pocket of PI3Kα, and specific substituents can be added to form key interactions with amino acid residues, enhancing binding affinity and selectivity.

While specific binding motifs for the MAO inhibitors have not been detailed in the provided search results, the distinct SAR for MAO-A and MAO-B inhibitors strongly suggests that the orientation and nature of substituents at the C2 and C7 positions are critical for differential interactions with the active sites of these two enzyme isoforms. nih.gov

Rational Design Based on SAR Data for Enhanced Potency and Selectivity

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved therapeutic properties. The data gathered from investigating this compound analogs has provided a clear roadmap for designing more potent and selective agents.

The development of MAO inhibitors is a prime example of this. The initial screening of 22 derivatives established clear SAR trends, identifying that certain substituents at the C2 and C7 positions favor either MAO-A or MAO-B inhibition. nih.gov This knowledge allows for the targeted synthesis of new analogs with a higher probability of success. For instance, to develop more potent and selective MAO-A inhibitors, future designs would focus on analogs bearing a 4-chlorophenyl group at C2 and exploring various N-acyl or N-sulfonyl groups at the 7-amino position. nih.gov

Similarly, the discovery of Compound 49b as a potent and selective PI3Kα inhibitor was the result of a rational, structure-based design process. researchgate.net Starting from a virtual screening hit, researchers used molecular docking to guide modifications that enhanced binding affinity and selectivity. The favorable pharmacokinetic profile of Compound 49b suggests that this scaffold is a promising starting point for developing orally available PI3Kα inhibitors for cancer therapy. researchgate.net

The identification of pyrazolo[1,5-a]quinoxalin-4(5H)-ones as opioid receptor modulators also opens avenues for rational design. acs.org With the key hydrogen bonding interaction at T111 identified, new analogs can be designed to optimize this interaction or to form additional contacts within the receptor binding site to further enhance potency and modulate the pharmacological profile (e.g., antagonist versus agonist activity). acs.org

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While comprehensive docking studies of Pyrazolo[1,5-a]quinoxalin-4(5H)-one against a wide array of protein targets are not extensively documented in publicly available literature, related quinoxaline (B1680401) and pyrazolo-fused structures have been investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org For instance, molecular docking of some quinoxalinone derivatives has been performed against the EGFR tyrosine kinase domain to understand their inhibitory potential. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

In the context of EGFR, which is overexpressed in several cancers, quinoxaline-based compounds have been docked into the ATP-binding site. nih.gov Docking simulations of related 1H-pyrazolo[3,4-d]pyrimidine derivatives against both wild-type EGFR (EGFR-WT) and a mutant form (EGFR-T790M) have shown that the heterocyclic core can fit into the adenine (B156593) pocket, forming crucial hydrogen bonds with key residues like Met793 in the hinge region. semanticscholar.org The phenyl group often occupies a hydrophobic pocket, contributing to the stability of the complex. semanticscholar.org Although this data is for a different pyrazolo-fused system, it provides a plausible model for how the this compound scaffold might interact with similar kinase domains. There is currently a lack of specific published docking studies for this compound with the human kappa-opioid receptor (hKOR), Phosphoinositide 3-kinase alpha (PI3Kα), Toll-like receptor 7 (TLR7), or Human Epidermal Growth Factor Receptor 2 (HER2).

The prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key output of molecular docking simulations. For a series of 1,2,3-triazole-linked quinoxaline derivatives docked with EGFR, binding energies have been reported in the range of -9.57 to -12.03 kcal/mol, indicating strong potential interactions. nih.gov Similarly, studies on other quinoxalinone compounds targeting a triple-mutant EGFR (L858R/T790M/C797S) showed predicted binding energies ranging from -5.4 to -7.8 kcal/mol. mdpi.com

These simulations predict that the binding mode involves the planar heterocyclic system of the quinoxaline core being buried within the binding cleft, stabilized by interactions with surrounding amino acid residues. mdpi.com The specific orientation allows for the formation of hydrogen bonds, typically with backbone atoms in the hinge region of kinases, and van der Waals interactions with hydrophobic residues.

Table 1: Predicted Binding Affinities of Related Quinoxaline Derivatives

Compound Class Target Protein Predicted Binding Energy (kcal/mol)
1,2,3-Triazole-Quinoxaline Hybrids EGFR (4HJO) -9.57 to -12.03
Quinoxalinone Derivatives EGFR (L858R/T790M/C797S) -5.4 to -7.8
1H-Pyrazolo[3,4-d]pyrimidines EGFR-WT (4HJO) -19.63 to -23.67*
1H-Pyrazolo[3,4-d]pyrimidines EGFR-T790M (3W2O) -16.09 to -21.66*

*Note: These values were reported as binding free energies and may have been calculated using a different scoring function.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net

From the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for understanding a molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.

Nucleophilicity: A measure of a molecule's ability to donate electrons.

Quantum chemical studies on various heterocyclic compounds utilize these descriptors to compare the reactivity of different derivatives. superfri.org For example, a lower hardness value (and thus higher softness) implies greater reactivity. A high electrophilicity index suggests a molecule will behave as a good electrophile. The precise values of these descriptors for this compound would require specific quantum chemical calculations.

Table 2: Global Reactivity Descriptors from FMO Energies

Descriptor Formula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2
Hardness (η) η = (ELUMO - EHOMO) / 2
Softness (S) S = 1 / (2η)

Charge transfer analysis provides information on the electron density distribution within a molecule and how it changes upon excitation or interaction with another molecule. Theoretical calculations can map the electrostatic potential and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as those observed in ligand-protein binding, and for predicting sites of metabolic transformation. In studies of fluorescent pyrazolo[1,5-a]pyrimidines, calculations have revealed that electron-donating groups can favor intramolecular charge transfer (ICT), which significantly impacts the molecule's optical properties. rsc.org For this compound, a similar analysis would highlight the charge distribution across the fused heterocyclic system, indicating the most likely sites for hydrogen bonding and other electrostatic interactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently employed to elucidate reaction mechanisms, predict spectroscopic properties, and understand molecular reactivity. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a chemical reaction, providing critical insights into its feasibility and kinetics.

While specific DFT studies detailing the synthetic reaction mechanisms for the this compound core are not extensively documented in the literature, the application of DFT to similar quinoxalinone structures demonstrates its utility. mdpi.compku.edu.cn For instance, DFT calculations can be used to:

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. DFT can determine the energies and spatial distributions of these orbitals, helping to explain the regioselectivity and stereoselectivity observed in the cyclization reactions that form the heterocyclic core.

Calculate Transition State Energies: By locating the transition state structure and calculating its energy, the activation energy barrier for a proposed reaction step can be determined. This allows chemists to compare different potential pathways and identify the most energetically favorable route for the synthesis of this compound derivatives.

Simulate Spectroscopic Data: DFT can predict spectroscopic data, such as IR and NMR spectra. Comparing these calculated spectra with experimental data helps to confirm the structure of synthesized compounds.

These computational approaches provide a theoretical framework that complements experimental work, enabling a deeper understanding of the chemical reactions involved in creating these complex molecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations provide a dynamic view of how a ligand, such as a this compound derivative, interacts with its biological target (e.g., a protein or enzyme) over time. This goes beyond the static picture provided by molecular docking, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Studies on structurally related pyrazolo-fused heterocyclic systems illustrate the power of MD simulations. mdpi.comnih.gov Key applications include:

Assessing Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can observe whether a docked ligand remains stably bound within the active site of its target. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often calculated to quantify its stability. A low and stable RMSD value suggests a stable binding mode.

Characterizing Key Interactions: MD simulations can reveal the persistence of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This helps to identify the specific amino acid residues that are critical for binding.

Calculating Binding Free Energies: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand-target complex, providing a more accurate prediction of binding affinity than docking scores alone.

For this compound derivatives, MD simulations are invaluable for validating docking poses, understanding the dynamic nature of the binding process, and refining the design of molecules with improved affinity and selectivity for their targets.

Prediction of Physicochemical Parameters Relevant to Drug Discovery

Before a compound can be considered a viable drug candidate, it must possess a suitable profile of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable drug-like characteristics. For this compound and its analogs, a range of parameters are typically evaluated. nih.govresearchgate.netelsevier.com

These predictions are often guided by established frameworks such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity. nih.govresearchgate.net By calculating these and other properties computationally, researchers can filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Table 1: Predicted Physicochemical Properties for a Representative this compound Derivative

Property Predicted Value Importance in Drug Discovery
Molecular Weight (MW) < 500 g/mol Affects size-dependent diffusion and absorption.
LogP (Lipophilicity) < 5 Influences solubility, permeability, and metabolic stability.
Hydrogen Bond Donors < 5 Impacts solubility and membrane permeability.
Hydrogen Bond Acceptors < 10 Impacts solubility and membrane permeability.
Topological Polar Surface Area (TPSA) < 140 Ų Correlates with intestinal absorption and blood-brain barrier penetration.

Note: The values in this table are representative for derivatives of the core scaffold and are used to illustrate the application of these predictive models.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). The this compound scaffold has been successfully identified as a promising starting point for inhibitor design using these methods. researchgate.netnih.gov

A notable example is the discovery of 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives as inhibitors of the PI3Kα enzyme. researchgate.netnih.gov The process typically involves several stages:

Library Preparation: A large database of commercially available or synthetically accessible compounds is prepared for screening.

Target-Based Screening: Using the three-dimensional structure of the target protein (e.g., PI3Kα), compounds from the library are "docked" into the active site. Molecular docking algorithms score the binding poses of each compound, predicting their binding affinity and orientation.

Hit Identification: Compounds with high docking scores and favorable predicted interactions with key residues in the active site are selected as "hits."

Hit Optimization: The initial hits, which often have modest activity, undergo structure-based design and chemical synthesis to improve their potency, selectivity, and drug-like properties. In the case of the PI3Kα inhibitors, a compound with the this compound scaffold was identified as a hit, and subsequent structural modifications led to the development of a potent derivative with an IC50 value of 0.24 μM. researchgate.netnih.gov

This workflow demonstrates the power of virtual screening to efficiently identify novel chemical scaffolds for therapeutic targets, with the this compound core serving as a prime example of a successful outcome.

Table 2: Virtual Screening Workflow for Identifying this compound Based Inhibitors

Step Description Outcome
1. Target Selection Identification of a therapeutically relevant protein (e.g., PI3Kα). 3D structure of the protein is obtained (X-ray or homology model).
2. Compound Library Screening A large virtual library of compounds is docked into the target's active site. A ranked list of compounds based on docking scores.
3. Hit Selection Compounds with the best scores and key interactions are selected. Initial hit compound containing the this compound scaffold identified. researchgate.net
4. Structure-Activity Relationship (SAR) Chemical modifications are made to the hit compound to improve activity. A series of new derivatives are synthesized.

| 5. Lead Optimization | The most potent compound is further tested and refined. | Optimized lead compound with significantly improved inhibitory activity (IC50 = 0.24 μM) and favorable pharmacokinetic properties. nih.gov |

Future Directions and Emerging Applications for Pyrazolo 1,5 a Quinoxalin 4 5h One

Development of Novel Therapeutic Agents

The unique structural features of pyrazolo[1,5-a]quinoxalin-4(5H)-one have made it a fertile ground for the development of novel therapeutic agents targeting a variety of diseases. Researchers have successfully synthesized and evaluated derivatives of this scaffold, revealing potent and selective activities against several key biological targets.

Two derivatives of the pyrazolo[1,5-a]quinoxaline series, compounds 10a and 10b , have been identified as potent and selective Toll-like receptor 7 (TLR7) antagonists. nih.govnih.govacs.org This discovery positions them as promising candidates for the development of new treatments for autoimmune diseases where excessive TLR7 stimulation is a key pathological factor. nih.govacs.org

Furthermore, a series of 22 this compound derivatives were synthesized and assessed for their ability to inhibit monoamine oxidase (MAO) enzymes, which are important targets for neuropsychiatric and neurodegenerative disorders. nih.gov Among these, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (7c) emerged as a highly potent and selective inhibitor of MAO-A, with an IC50 value of 0.028 µM and a 50-fold selectivity over MAO-B. nih.gov Conversely, 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile (4f) was identified as the most potent MAO-B inhibitor from this series, with an IC50 of 0.617 µM and an 8-fold selectivity for MAO-B. nih.govresearchgate.net These findings suggest that the this compound scaffold is a suitable starting point for developing new antidepressants and therapies for Parkinson's disease. nih.gov

In the realm of pain management and related disorders, derivatives of this compound have been investigated as opioid receptor modulators. acs.orgnih.gov A study reported eight compounds from this class exhibiting antagonistic effects at various opioid receptors with EC50 values below 5 µM. acs.orgnih.gov This highlights their potential for the development of novel analgesics or treatments for other conditions mediated by the opioid system.

Compound/DerivativeTargetActivityIC50/EC50Selectivity
10a TLR7AntagonistPotentSelective
10b TLR7AntagonistPotentSelective
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (7c) MAO-AInhibitor0.028 µM50-fold over MAO-B
2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile (4f) MAO-BInhibitor0.617 µM8-fold over MAO-A
This compound derivatives (8 compounds) Opioid ReceptorsAntagonist< 5 µMVarious

Exploration of New Target Pathways

The therapeutic potential of this compound is not limited to the currently identified targets. The versatility of its scaffold allows for structural modifications that could lead to interactions with a host of other biologically relevant pathways.

The discovery of its derivatives as TLR7 antagonists opens up avenues for exploring its role in modulating the innate immune system. nih.govacs.org Chronic activation of TLR7 is implicated in various autoimmune diseases, making selective antagonists highly sought after. nih.gov The demonstrated activity of pyrazolo[1,5-a]quinoxaline derivatives in this area warrants further investigation into their precise mechanism of action and their potential in treating conditions like lupus and psoriasis.

The inhibition of MAO-A and MAO-B by different derivatives points to the potential for developing isoform-selective inhibitors for treating depression (MAO-A) and neurodegenerative diseases like Parkinson's (MAO-B). nih.gov Further exploration could focus on optimizing selectivity to minimize side effects. The role of MAO enzymes in other diseases, such as certain cancers and cardiovascular conditions, also presents new therapeutic possibilities for this class of compounds. nih.gov

The modulation of opioid receptors by this compound derivatives suggests a potential to develop novel analgesics with potentially different side-effect profiles compared to existing opioids. acs.orgnih.gov Research in this area could focus on elucidating the specific receptor subtypes (µ, δ, κ) they interact with and their downstream signaling effects.

Beyond these, a derivative with a this compound scaffold was identified as a PI3Kα inhibitor hit through a virtual screening strategy. researchgate.net This suggests that the scaffold could be adapted to target protein kinases, a critical class of enzymes involved in cancer and inflammatory diseases. Further optimization of this hit could lead to the development of novel anticancer agents.

Expansion of Green Synthetic Methodologies

The synthesis of complex heterocyclic compounds like this compound often involves multi-step processes that can be resource-intensive and generate significant waste. A key future direction is the development and expansion of green synthetic methodologies that are more environmentally friendly and efficient.

One promising approach is the one-pot transition metal-free synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones from readily available starting materials. rsc.orgnih.gov This method simplifies the synthetic process, reduces the need for purification of intermediates, and avoids the use of potentially toxic and expensive transition metal catalysts. rsc.org

Another innovative and greener method is the copper-catalyzed oxidative [3 + 2]-annulation of quinoxalin-2(1H)-one with oxime esters. acs.orgnih.gov This strategy allows for the formation of the core this compound structure in a single step, demonstrating high atom economy. acs.org

Drawing inspiration from the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the use of ultrasonic irradiation in aqueous media presents another exciting avenue for green synthesis. bme.hubme.hu This technique can accelerate reaction times, improve yields, and reduce the reliance on volatile organic solvents. bme.hubme.hursc.org The application of such methods to the synthesis of this compound derivatives could significantly enhance the sustainability of their production.

Advanced Combinatorial Chemistry and High-Throughput Screening

To fully explore the therapeutic potential of the this compound scaffold, the generation and screening of large, diverse libraries of its derivatives are essential. Advanced combinatorial chemistry techniques coupled with high-throughput screening (HTS) will be instrumental in this endeavor.

Combinatorial chemistry allows for the rapid synthesis of a multitude of structurally related compounds by systematically combining different building blocks. This approach can be applied to the this compound core to generate extensive libraries with diverse substituents at various positions. These libraries can then be subjected to HTS to identify compounds with desired biological activities against a wide range of targets. nih.govevotec.com

A successful example of a high-throughput approach is the identification of a this compound derivative as a PI3Kα inhibitor through virtual screening. researchgate.net Virtual screening, a computational form of HTS, allows for the rapid in silico evaluation of large compound libraries against a specific target, prioritizing a smaller, more manageable set of compounds for experimental testing.

The integration of combinatorial synthesis and HTS will accelerate the discovery of new lead compounds and facilitate the elucidation of structure-activity relationships (SAR), guiding the rational design of more potent and selective derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives will undoubtedly benefit from these advanced computational tools.

Furthermore, generative AI models can be used for de novo drug design, creating novel this compound derivatives with optimized properties. These models can learn the underlying chemical patterns from known active compounds and generate new molecules that are predicted to be more potent and selective. The use of AI and ML will not only accelerate the drug design cycle but also enable the exploration of a much larger chemical space, increasing the chances of discovering breakthrough therapies based on the this compound scaffold.

Q & A

Q. What are the common synthetic strategies for Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives?

Methodological Answer:

  • Transition metal-free one-pot synthesis : React 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines to form an amide intermediate, followed by intramolecular N-arylation via nucleophilic aromatic substitution .
  • Copper-catalyzed oxidative [3+2]-annulation : Combine quinoxalin-2(1H)-ones with oxime-O-acetates to generate C2N1 synthons, enabling hydrazine-free C–C and N–N bond formation. Oxidative aromatization yields the final product .
  • Microwave-assisted synthesis : Accelerate cyclization steps for pyrazolo[1,5-a]quinoxaline derivatives, improving regioselectivity and reducing reaction time .

Q. How to assess the antiproliferative activity of this compound derivatives in lung cancer cells?

Methodological Answer:

  • Cell line selection : Use A549 (human lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) cells, as these models are well-characterized for studying NSCLC .
  • Dose-response assays : Treat cells with derivatives (e.g., 1–100 μM) for 48–72 hours and measure viability via MTT or SRB assays. Include cisplatin as a positive control .
  • Validation assays : Confirm apoptosis using Annexin V/PI staining and caspase-3/7 activation assays. For autophagy, monitor LC3-II accumulation via Western blot .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer:

  • Systematic substituent variation : Modify substituents at positions 3, 5, and 7 to evaluate their impact on bioactivity. For example, bulky groups at position 3 enhance selectivity for cancer cell lines .
  • Comparative assays : Test derivatives across multiple cell lines (e.g., A549 vs. H322) to identify context-dependent effects. Cross-validate using 3D spheroid models .
  • Computational modeling : Perform molecular dynamics simulations to correlate electronic/steric properties with activity. Use tools like AutoDock Vina to predict binding affinities .

Q. What experimental approaches distinguish apoptosis from autophagy in this compound-induced cell death?

Methodological Answer:

  • Biochemical markers :
  • Apoptosis : Measure caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot).
  • Autophagy : Quantify LC3-II/LC3-I ratio and p62 degradation. Use bafilomycin A1 to block autophagosome-lysosome fusion .
    • Morphological analysis : Perform transmission electron microscopy (TEM) to visualize autophagic vacuoles and apoptotic bodies .
    • Pharmacological inhibition : Co-treat with Z-VAD-FMK (apoptosis inhibitor) or 3-methyladenine (autophagy inhibitor) to confirm mechanism .

Q. How to optimize molecular docking studies for this compound derivatives targeting opioid receptors?

Methodological Answer:

  • Receptor preparation : Use crystallographic data (e.g., hKOR PDB ID 6B73) for docking. Optimize protonation states with PROPKA .
  • Ligand preparation : Generate 3D conformers using OMEGA. Apply the OPLS4 force field for energy minimization .
  • Binding validation : Perform alanine scanning mutagenesis (e.g., T111A in hKOR) to confirm critical hydrogen bonds. Validate with radioligand displacement assays .

Q. What strategies improve reaction selectivity in the cycloaddition of benzimidazolium ylides to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones?

Methodological Answer:

  • Solvent and catalyst tuning : Use DMF with Cs₂CO₃ to favor intramolecular cyclization over competing pathways. Avoid protic solvents to minimize byproduct formation .
  • Temperature control : Conduct reactions at 80–100°C to stabilize intermediates and reduce side reactions. Monitor progress via TLC or HPLC .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on ylides to enhance regioselectivity for quinoxaline products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.